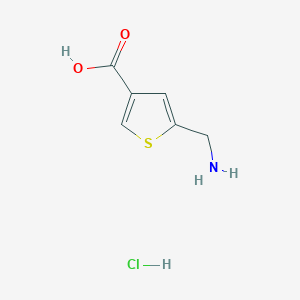

5-(Aminomethyl)thiophene-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

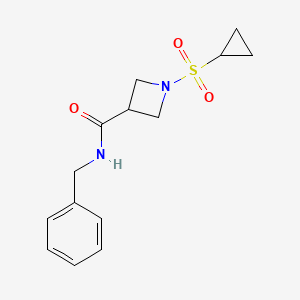

5-(Aminomethyl)thiophene-3-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 193.65 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-(Aminomethyl)thiophene-3-carboxylic acid hydrochloride, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Molecular Structure Analysis

The InChI code for 5-(Aminomethyl)thiophene-3-carboxylic acid hydrochloride is1S/C6H7NO2S.ClH/c7-2-5-1-4 (3-10-5)6 (8)9;/h1,3H,2,7H2, (H,8,9);1H . Physical And Chemical Properties Analysis

5-(Aminomethyl)thiophene-3-carboxylic acid hydrochloride is a powder at room temperature .Scientific Research Applications

Synthetic Chemistry Applications

Pharmacologically Active Benzo[b]thiophen Derivatives : A study discussed the synthesis of pharmacologically active compounds from ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, exploring a range of derivatives for preliminary pharmacological evaluation. This research illustrates the versatility of thiophene derivatives in synthesizing compounds with potential bioactivity, excluding direct drug applications (Chapman et al., 1971).

Materials Science and Sensing Applications

Polyacetylenes Bearing an Amino Group for Chirality Assignment : Another study highlights the synthesis of phenylacetylenes with different amino groups and their polymerization for creating materials that can assign chirality to carboxylic acids via circular dichroism. This research demonstrates the utility of thiophene derivatives in developing novel probes for determining the chirality of molecules (Yashima et al., 1997).

Advanced Functional Materials

Functionalization of Microporous Lanthanide-Based Metal-Organic Frameworks : Investigating the integration of methyl-substituted thieno[2,3-b]thiophene dicarboxylate into lanthanide-based metal-organic frameworks, this study showcases the application of thiophene derivatives in enhancing gas adsorption, sensing properties, and magnetic properties of microporous materials. This represents a stride toward developing functional materials with specific environmental or technological applications (Wang et al., 2016).

Synthetic Methodologies

New Route to Mono- and Di-alkyl Ethers : Focusing on the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, research demonstrates a novel synthetic route using thiophene-2-carboxylate derivatives. Such methodologies contribute to the broader field of synthetic chemistry, offering new pathways for creating complex molecules (Corral & Lissavetzky, 1984).

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Thiophene-based analogs have been a topic of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is focused on the synthesis of thiophene derivatives by heterocyclization of various substrates .

properties

IUPAC Name |

5-(aminomethyl)thiophene-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWJOIQWHRICKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)thiophene-3-carboxylic acid hydrochloride | |

CAS RN |

2172589-63-6 |

Source

|

| Record name | 5-(aminomethyl)thiophene-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)

![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)

![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)